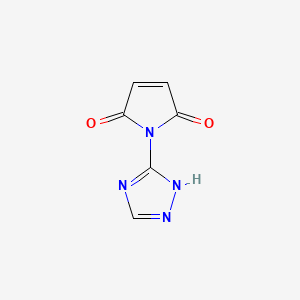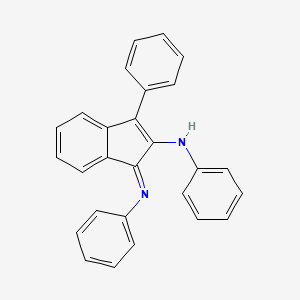
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is an organic compound with the molecular formula C20H16N2 It is characterized by its complex structure, which includes an indene core substituted with phenyl and phenylimino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine typically involves the condensation of aniline derivatives with indene-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Indene-2,3-dione+Aniline derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
- N,N’-Terephthalylidenedianiline
- 3-[(1E)-(phenylimino)methyl]benzene-1,2-diol
Uniqueness
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific electronic or steric characteristics are required.
Propiedades
Número CAS |
42549-15-5 |
|---|---|
Fórmula molecular |
C27H20N2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N,1-diphenyl-3-phenyliminoinden-2-amine |
InChI |
InChI=1S/C27H20N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-21-14-6-2-7-15-21)27(25)29-22-16-8-3-9-17-22/h1-19H,(H,28,29) |
Clave InChI |
IBLMOUNKVHPTQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C3)C4=CC=CC=C42)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
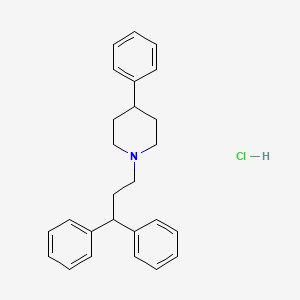
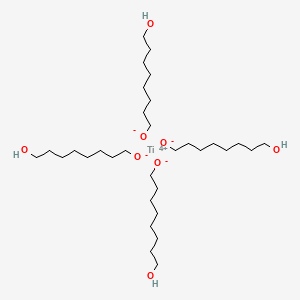
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

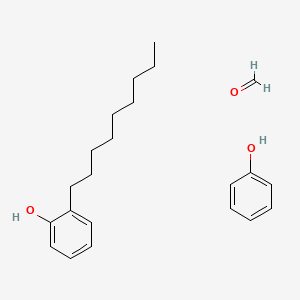
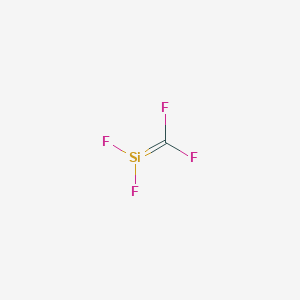
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
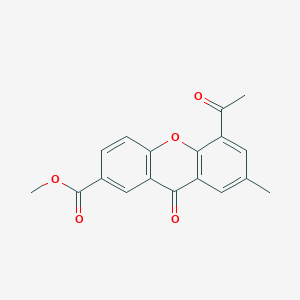
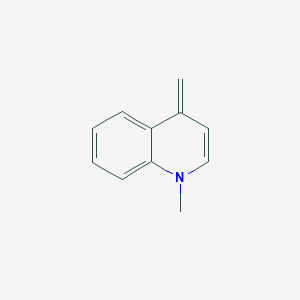
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
